molecular formula C17H18N2O5 B4899487 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B4899487
M. Wt: 330.33 g/mol
InChI Key: GHSKJHPEZMSHSC-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as 'compound X' in literature. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial and antifungal properties.

Mechanism of Action

The exact mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase (PDE) enzymes, which regulate cyclic nucleotide levels in cells. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its well-documented pharmacological effects. The compound has been extensively studied and its mechanism of action is relatively well-understood. Additionally, the compound is readily available and relatively easy to synthesize.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and working with this compound. Additionally, the compound's solubility and stability may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders, warrants further investigation. The compound's antimicrobial and antifungal properties also present opportunities for research in the field of infectious disease. Finally, the compound's mechanism of action and effects on specific enzymes and signaling pathways could be further elucidated through biochemical and molecular studies.

Synthesis Methods

The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid, which can be purified by recrystallization.

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-15-6-4-5-7-16(15)24-11-17(20)18-14-9-8-13(19(21)22)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKJHPEZMSHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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